(-)-Verbenone

Catalog No.
S603166
CAS No.
1196-01-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Verbenone

CAS Number

1196-01-6

Product Name

(-)-Verbenone

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N

SMILES

CC1=CC(=O)C2CC1C2(C)C

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

verbenone, verbenone, (+-)-isomer, verbenone, (1R)-isomer, verbenone, (1S)-isomer

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C

(-)-Verbenone is a naturally occurring organic compound classified as a monoterpene and specifically as a bicyclic ketone terpene. It is primarily derived from the oil of the Spanish verbena and is also found in rosemary oil. Characterized by its pleasant aroma, verbenone is nearly insoluble in water but miscible with most organic solvents. This compound plays a significant role in various ecological interactions, particularly as an insect pheromone used for controlling bark beetle populations, such as the mountain pine beetle and the Southern pine bark beetle .

(-)-Verbenone acts as an antiaggregation pheromone for bark beetles. It disrupts their communication by mimicking the aggregation pheromone released by the beetles themselves, leading to confusion and reduced attraction to infested trees [, ].

Repellent Properties:

(-)-Verbenone acts as an antiaggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). These beetles rely on aggregation pheromones to locate suitable hosts and mate. When (-)-verbenone is released, it disrupts their communication, making it difficult for them to find and attack healthy trees. Studies have shown the effectiveness of (-)-verbenone in reducing bark beetle attacks in some cases [, ]. However, research also indicates that its efficacy can vary depending on factors like beetle species, release method, and environmental conditions [].

Ecological Roles:

While primarily studied for its pest management potential, (-)-verbenone's ecological functions are still being unraveled. Some research suggests it might play a role in inter-tree communication, warning neighboring trees about potential bark beetle attacks []. However, further investigation is needed to fully understand its ecological significance.

Limitations and Future Directions:

Despite its potential, (-)-verbenone has limitations as a standalone pest management tool. Its effectiveness can be inconsistent, and concerns exist about potential non-target effects on other insects. Future research aims to address these limitations by:

  • Developing improved delivery methods for sustained release of (-)-verbenone.
  • Investigating combinations of (-)-verbenone with other semiochemicals or control strategies for a more holistic approach.
  • Understanding the ecological roles of (-)-verbenone to inform sustainable pest management practices.
, including:

  • Oxidation of α-Pinene: Verbenone can be synthesized through the oxidation of α-pinene using various catalysts. For instance, copper(II)-containing aluminum phosphate (CuAPO-5) has been demonstrated to effectively catalyze this reaction, achieving high conversion rates of α-pinene to verbenone .
  • Rearrangement Reactions: Verbenone can undergo photochemical rearrangement to form chrysanthenone. This transformation highlights its versatility in synthetic organic chemistry .
  • Reactions with Aldehydes: The lithium dienolate of verbenone reacts with aromatic aldehydes to produce α- and γ-aldols, showcasing its potential in synthetic pathways for complex organic molecules .

Verbenone exhibits several biological activities:

  • Insect Behavior Modulation: As an antiaggregation pheromone, verbenone signals to bark beetles when their population density is too high, thereby reducing further attacks on host trees. This mechanism is crucial for forest management and pest control strategies .
  • Antimicrobial Properties: Preliminary studies suggest that verbenone may possess antimicrobial properties, although further research is required to fully understand its efficacy and mechanisms of action .
  • Cough Suppressant: (-)-Verbenone has been utilized as a cough suppressant under the name levoverbenone, indicating its pharmacological potential .

The synthesis of (-)-verbenone can be achieved through various methods:

  • Oxidation of α-Pinene: This is the most common method, employing catalysts such as CuAPO-5 or other metal oxides to facilitate the reaction. The process typically involves using tert-butyl hydroperoxide as an oxidant to achieve high selectivity for verbenone .
  • Natural Extraction: Verbenone can also be extracted from natural sources such as coniferous trees that have been attacked by bark beetles, which induce its production as a defense mechanism .
  • Photochemical Methods: Some synthetic routes explore photochemical rearrangements that convert verbenone into other valuable compounds like chrysanthenone .

The applications of (-)-verbenone are diverse:

  • Pest Management: It is widely used in forestry to manage bark beetle populations by disrupting their reproductive cycles through antiaggregation signaling .
  • Fragrance Industry: Due to its pleasant scent, verbenone is incorporated into perfumes, aromatherapy products, and herbal teas .
  • Pharmaceuticals: Its use as a cough suppressant underlines its potential therapeutic applications in medicine .

Research on (-)-verbenone has explored its interactions with various biological systems:

  • Studies have shown that verbenone effectively reduces the landing rates of certain beetles on host trees when applied in formulations designed for pest management. This demonstrates its role in influencing insect behavior and ecology .
  • Interaction studies also focus on how verbenone affects other pheromonal signals within ecosystems, impacting not only target species but also broader ecological dynamics.

Several compounds share structural or functional similarities with (-)-verbenone. Here are some notable examples:

Compound NameStructure TypeUnique Features
α-PineneMonoterpenePrecursor to verbenone; widely used in fragrances and as a solvent.
β-PineneMonoterpeneSimilar structure; used in flavoring and fragrance industries; exhibits different biological activities.
CamphorMonoterpene KetoneExhibits strong odor; used medicinally for its anti-inflammatory properties; structurally similar but has distinct effects.
LimoneneMonoterpeneCommonly found in citrus oils; known for its pleasant smell and potential health benefits; differs mainly in functional groups.
VerbanolAlcoholA reduction product of verbenone; retains similar aromatic properties but differs in reactivity and applications.

The uniqueness of (-)-verbenone lies in its specific role as an antiaggregation pheromone, which distinguishes it from other monoterpenes that may not exhibit this particular ecological function.

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

227.5 °C

Heavy Atom Count

11

Density

0.975-0.981

LogP

2.23 (LogP)

UNII

2XP0J7754U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA11 - Levoverbenone

Pictograms

Irritant

Irritant

Other CAS

1196-01-6
80-57-9

Wikipedia

Verbenone
Levoverbenone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Modify: 2023-08-15

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